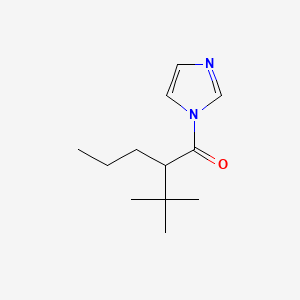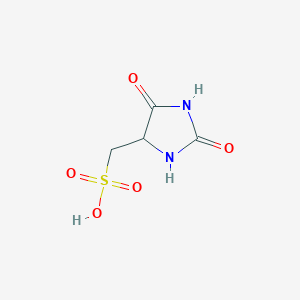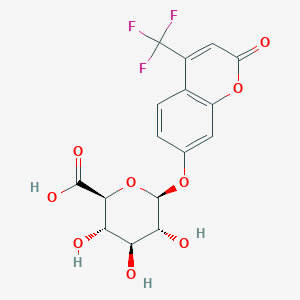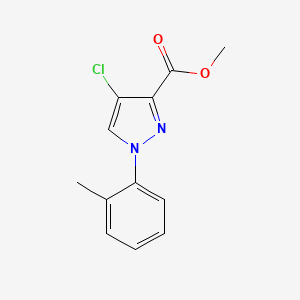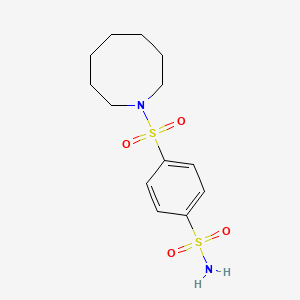
L-Phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-L-histidinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-L-histidinamide is a synthetic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of phenylalanine and histidine residues linked through an imidazole group, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-L-histidinamide typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of the amino acids are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed under mild conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the coupling reactions efficiently.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
L-Phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-L-histidinamide undergoes various chemical reactions, including:
Oxidation: The imidazole group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole group may yield imidazole N-oxide derivatives, while reduction may result in the formation of reduced imidazole derivatives.
Aplicaciones Científicas De Investigación
L-Phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-L-histidinamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of L-Phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-L-histidinamide involves its interaction with specific molecular targets. The imidazole group can coordinate with metal ions, influencing enzyme activity or protein function. Additionally, the phenylalanine and histidine residues may interact with biological macromolecules, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- L-Alanyl-L-phenylalanyl-N-(di-1H-imidazol-2-yl)methylglycinamide
- L-Phenylalanyl-L-histidylglycinamide
Uniqueness
L-Phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-L-histidinamide is unique due to its specific combination of phenylalanine and histidine residues linked through an imidazole group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C22H25N9O2 |
|---|---|
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N-[bis(1H-imidazol-2-yl)methyl]-3-phenylpropanamide |
InChI |
InChI=1S/C22H25N9O2/c23-16(10-14-4-2-1-3-5-14)22(33)31(17(19(24)32)11-15-12-25-13-30-15)18(20-26-6-7-27-20)21-28-8-9-29-21/h1-9,12-13,16-18H,10-11,23H2,(H2,24,32)(H,25,30)(H,26,27)(H,28,29)/t16-,17-/m0/s1 |
Clave InChI |
QBQTXVHTBYXUOL-IRXDYDNUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)N([C@@H](CC2=CN=CN2)C(=O)N)C(C3=NC=CN3)C4=NC=CN4)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)N(C(CC2=CN=CN2)C(=O)N)C(C3=NC=CN3)C4=NC=CN4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


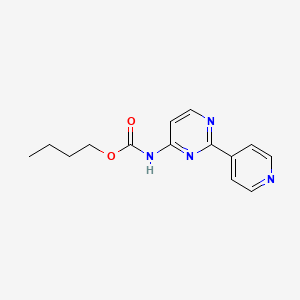
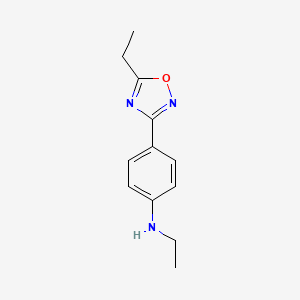
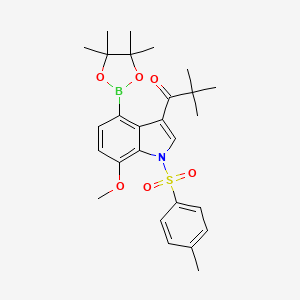

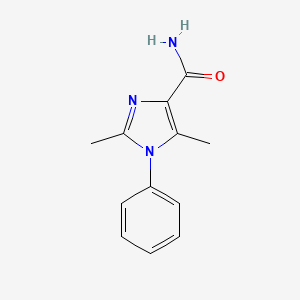
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(11Z,14Z)-icosa-11,14-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12931242.png)
